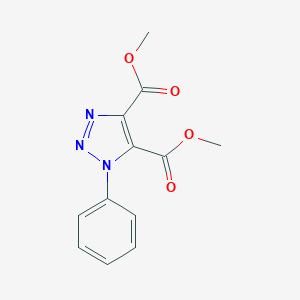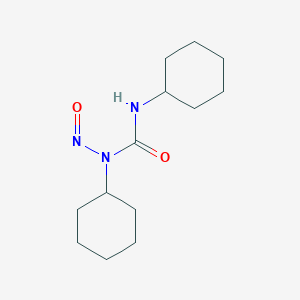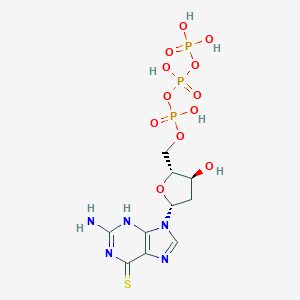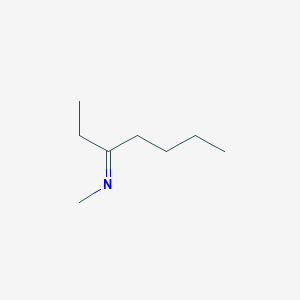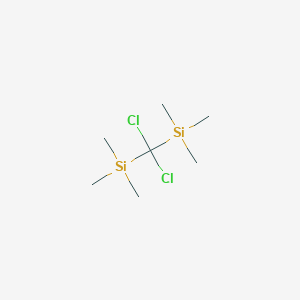
Bis(trimethylsilyl)dichloromethane
描述
Bis(trimethylsilyl)dichloromethane is an organosilicon compound with the molecular formula C7H18Cl2Si2. It is characterized by the presence of two trimethylsilyl groups attached to a central dichloromethane moiety. This compound is widely used in organic synthesis due to its unique reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions: Bis(trimethylsilyl)dichloromethane can be synthesized through the reaction of chloromethyltrimethylsilane with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorosilane intermediates.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Reduction Reactions: It can be reduced to form bis(trimethylsilyl)methane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form bis(trimethylsilyl)methanol using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium alkoxides or amines in anhydrous solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Major Products:
Substitution: Bis(trimethylsilyl)alkoxymethane or bis(trimethylsilyl)aminomethane.
Reduction: Bis(trimethylsilyl)methane.
Oxidation: Bis(trimethylsilyl)methanol.
科学研究应用
Chemistry: Bis(trimethylsilyl)dichloromethane is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the protection of functional groups during multi-step synthesis.
Biology and Medicine: In biological research, it is used to modify biomolecules to enhance their stability and reactivity. It is also explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: In the industrial sector, this compound is used in the production of silicone-based materials and coatings. It is also utilized in the manufacture of specialty chemicals and polymers.
作用机制
The mechanism by which bis(trimethylsilyl)dichloromethane exerts its effects involves the formation of stable silicon-carbon bonds. The trimethylsilyl groups provide steric protection, enhancing the stability of the compound and preventing unwanted side reactions. The dichloromethane moiety acts as a reactive center, allowing for various chemical transformations.
相似化合物的比较
Chloromethyltrimethylsilane: Similar in structure but with only one trimethylsilyl group.
Bis(trimethylsilyl)methane: Lacks the chlorine atoms, making it less reactive in substitution reactions.
Trimethylsilyl chloride: Contains only one trimethylsilyl group and is more commonly used as a silylating agent.
Uniqueness: Bis(trimethylsilyl)dichloromethane is unique due to the presence of two trimethylsilyl groups and two chlorine atoms, providing a balance of stability and reactivity. This makes it particularly useful in organic synthesis for introducing silicon-containing groups and protecting functional groups.
属性
IUPAC Name |
[dichloro(trimethylsilyl)methyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18Cl2Si2/c1-10(2,3)7(8,9)11(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPQQMDJOWANKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C([Si](C)(C)C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339015 | |
| Record name | Dichlorobis(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15951-41-4 | |
| Record name | Dichlorobis(trimethylsilyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(trimethylsilyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


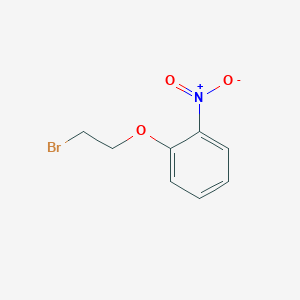

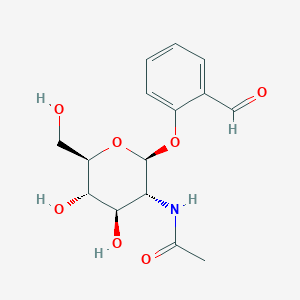
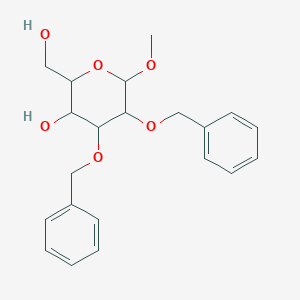
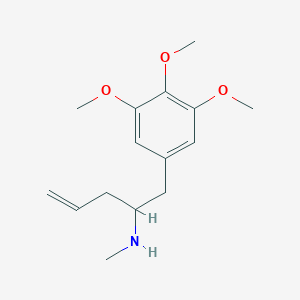
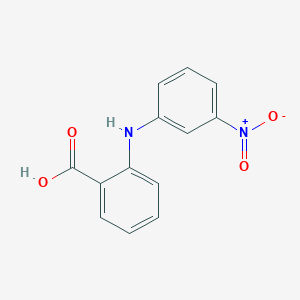
![1,4-Bis[(trimethylsilyl)ethynyl]benzene](/img/structure/B99497.png)

